molecular formula C13H15ClN2O6 B13839252 (5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one

(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one

Cat. No.: B13839252
M. Wt: 330.72 g/mol
InChI Key: HJSFGJGKUHRWRK-DBIOUOCHSA-N
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Description

(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a chlorophenyl group, a hydroxy group, and a trihydroxypropyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one typically involves multiple steps, including the formation of the oxazinone ring and the introduction of the chlorophenyl and trihydroxypropyl groups. Common reagents used in the synthesis include chlorophenylamine, hydroxypropyl derivatives, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing groups, leading to simpler derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5R,6S)-2-[(4-Methylphenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one
  • (5R,6S)-2-[(4-Fluorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one

Uniqueness

The uniqueness of (5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the chlorophenyl group may enhance its binding affinity to certain molecular targets, potentially leading to more potent biological effects.

Properties

Molecular Formula

C13H15ClN2O6

Molecular Weight

330.72 g/mol

IUPAC Name

(5R,6S)-2-(4-chlorophenyl)imino-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-1,3-oxazinan-4-one

InChI

InChI=1S/C13H15ClN2O6/c14-6-1-3-7(4-2-6)15-13-16-12(21)10(20)11(22-13)9(19)8(18)5-17/h1-4,8-11,17-20H,5H2,(H,15,16,21)/t8-,9-,10-,11+/m1/s1

InChI Key

HJSFGJGKUHRWRK-DBIOUOCHSA-N

Isomeric SMILES

C1=CC(=CC=C1N=C2NC(=O)[C@@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)O)Cl

Canonical SMILES

C1=CC(=CC=C1N=C2NC(=O)C(C(O2)C(C(CO)O)O)O)Cl

Origin of Product

United States

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